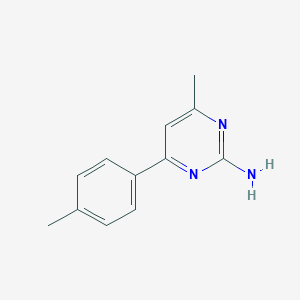

4-Methyl-6-(4-methylphenyl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

4-methyl-6-(4-methylphenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-8-3-5-10(6-4-8)11-7-9(2)14-12(13)15-11/h3-7H,1-2H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDBWKSCJYDDRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=NC(=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Optimization of MCR Conditions

| Condition | Solvent | Catalyst | Time (min) | Yield (%) |

|---|---|---|---|---|

| Thermal reflux | Water | NaOAc | 120 | 86 |

| Microwave (300 W) | Toluene | Et₃N | 35 | 89 |

Microwave irradiation reduces reaction time by 70% compared to thermal reflux, achieving 89% yield with triethylamine in toluene. The aqueous route, while greener, requires longer durations (2 hours) but avoids organic solvents.

Palladium-Catalyzed Coupling Approaches

Palladium-mediated methods enable direct functionalization of pyrimidine cores. A study by Al-Tel et al. employed Buchwald-Hartwig amination to couple 4-methylphenyl groups with 4-methylpyrimidin-2-amine precursors. Key modifications include:

-

Catalyst system : PdCl₂(PPh₃)₂ with xantphos ligand.

-

Base : Sodium tert-butoxide in toluene at 110°C.

-

Reaction time : 12–24 hours under nitrogen atmosphere.

This method yields 52–56% of the target compound, with challenges in avoiding N,N-dibenzylation byproducts. Substituting K₂CO₃ for weaker bases like NaHCO₃ halts the reaction entirely, underscoring the necessity of strong bases for effective coupling.

Microwave-Assisted Synthesis

Microwave technology significantly enhances reaction efficiency for this compound. Sheibani’s protocol achieves 89% yield in 35 minutes by irradiating a toluene solution containing:

-

4-Methylbenzaldehyde (2 mmol)

-

Malononitrile (2 mmol)

-

Guanidine hydrochloride (2 mmol)

-

Triethylamine (4 drops)

Purification and Characterization

Post-synthesis purification is critical due to the compound’s tendency to form π-stacking aggregates. Recrystallization from ethanol or acetonitrile yields analytically pure material, as confirmed by:

-

¹H NMR : Distinct signals at δ 2.35 (s, 3H, Ar-CH₃) and δ 6.85 (s, 1H, pyrimidine H-5).

-

XRD : Offset face-to-face π-π interactions between pyrimidine and aryl rings, stabilizing the crystal lattice.

Industrial-Scale Considerations

While lab-scale methods use batch reactors, continuous flow systems could enhance large-scale production. Key industrial challenges include:

-

Catalyst recovery : Palladium catalysts require efficient recycling to reduce costs.

-

Waste management : Neutralization of acidic byproducts from HCl workup.

-

Process safety : Microwave reactors necessitate explosion-proof designs for toluene-mediated reactions.

Chemical Reactions Analysis

4-Methyl-6-(4-methylphenyl)pyrimidin-2-amine can undergo various chemical reactions:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted pyrimidines.

Scientific Research Applications

Synthesis of 4-Methyl-6-(4-methylphenyl)pyrimidin-2-amine

The compound can be synthesized through several methods, often involving the reaction of substituted anilines with pyrimidine derivatives. The synthesis typically includes:

- Condensation Reactions : Utilizing 4-methylphenylamine and appropriate pyrimidine precursors under acidic or basic conditions.

- Palladium-Catalyzed Reactions : Employing cross-coupling techniques such as Suzuki or Sonogashira reactions to form carbon-carbon bonds between aromatic compounds and pyrimidines .

Anticancer Properties

Research has indicated that pyrimidine derivatives, including this compound, exhibit significant anticancer activity. These compounds are often evaluated for their ability to inhibit specific kinases involved in cancer cell proliferation. For instance:

- Tyrosine Kinase Inhibitors : This compound serves as an important intermediate in the synthesis of potent tyrosine kinase inhibitors like imatinib and nilotinib, which are used in treating chronic myeloid leukemia (CML) and other malignancies .

Enzyme Inhibition

Studies have demonstrated that derivatives of this compound can act as inhibitors for various enzymes:

- β-glucuronidase Inhibition : Certain modifications of the pyrimidine structure enhance its ability to inhibit β-glucuronidase, an enzyme implicated in cancer metastasis. The structure-activity relationship (SAR) studies reveal that specific substituents on the phenyl ring significantly affect inhibition potency .

Case Study: Synthesis and Activity Evaluation

In a study published by MDPI, a series of 2-aminopyrimidine derivatives were synthesized and evaluated for their biological activity. Among these, compounds similar to this compound showed promising results against specific cancer cell lines. The docking studies suggested that the orientation of the phenyl substituent plays a crucial role in binding affinity to target proteins .

Case Study: Pharmaceutical Development

A patent application highlighted the use of this compound as an intermediate in developing drugs targeting Bcr-Abl tyrosine kinase pathways. The synthesis methods outlined include various palladium-catalyzed reactions that optimize yield and purity, demonstrating its relevance in pharmaceutical manufacturing processes .

Mechanism of Action

The mechanism of action of 4-Methyl-6-(4-methylphenyl)pyrimidin-2-amine involves its interaction with molecular targets such as enzymes and receptors:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physical Properties

Substituents on the pyrimidine ring significantly influence melting points, solubility, and synthetic yields. Key comparisons include:

Trends :

- Electron-withdrawing groups (e.g., Cl in Id) increase melting points compared to electron-donating groups (e.g., CH₃ in 6c).

- Aromatic vs. heterocyclic substituents : Pyridine (compound 5) confers higher polarity and melting points than phenyl derivatives.

- Synthetic yields vary widely (43–84%), influenced by reaction conditions and substituent reactivity.

Kinase Inhibition and Cancer Research

- (E)-4-(3-Arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives : Potent PLK4 inhibitors for breast cancer, highlighting the scaffold’s adaptability for kinase targeting .

- N-Phenylpyrimidin-2-amine (PPA) derivatives : Radiosensitizers in lung cancer, with substituents like fluorophenyl enhancing efficacy .

Efflux Pump Modulation

- 4-(3-Aminocyclobutyl)pyrimidin-2-amine analogs: Colloidal aggregators binding to AcrA in bacterial efflux pumps, though structural deviations affect binding modes .

Structural and Crystallographic Insights

- This compound : Planar aromatic systems favor π-π stacking, while the para-methylphenyl group enhances lipophilicity.

- 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine: Non-planar piperidine ring induces torsional strain (dihedral angle: 47.5°), altering crystal packing and solubility .

Biological Activity

4-Methyl-6-(4-methylphenyl)pyrimidin-2-amine, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a methyl group and a 4-methylphenyl substituent, which may influence its pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant case studies and research findings.

Molecular Formula

- Chemical Formula : C11H13N3

- Molecular Weight : 189.24 g/mol

Antimicrobial Properties

Research indicates that derivatives of 2-aminopyrimidines, including this compound, exhibit notable antimicrobial activity. A study highlighted that certain pyrimidine derivatives effectively inhibited bacterial growth, suggesting potential applications in treating infections caused by resistant strains .

Antitumor Activity

The compound's structural features may contribute to its antitumor properties. In vitro studies have demonstrated that related pyrimidine derivatives can induce apoptosis in various cancer cell lines. For instance, compounds with similar structures showed IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation.

- Disruption of Cell Cycle : By stabilizing microtubules or interfering with DNA synthesis, these compounds can halt the progression of cancer cells through the cell cycle .

Study on Antimicrobial Activity

A study conducted on a series of pyrimidine derivatives found that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.

Evaluation of Antitumor Effects

In another research effort, a group of pyrimidine derivatives including the target compound was screened for cytotoxicity against several cancer cell lines. The results indicated that the compound induced apoptosis through caspase activation pathways. The study reported IC50 values ranging from 0.5 to 5 µM across different cell lines, showcasing its potential as an anticancer agent .

Table 1: Biological Activity Summary of this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.